N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4/c1-20(2,3)23-19(27)24-10-8-14(9-11-24)13-21-17(25)18(26)22-15-6-5-7-16(12-15)28-4/h5-7,12,14H,8-11,13H2,1-4H3,(H,21,25)(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGBZRNNFMAHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate.
Introduction of the tert-Butylcarbamoyl Group: This step involves the reaction of the piperidine derivative with tert-butyl isocyanate under controlled conditions.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the intermediate with 3-methoxyphenyl ethanediamide using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3-methoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Potential use in the study of biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Piperidin-4-yl Derivatives with Aromatic Substitutions
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (Compound 34) Structure: Similar piperidine core but lacks the ethanediamide bridge. Features a propionamide linkage and a 4-chloro-3-methoxyphenyl group. Synthesis: Prepared via reductive amination (sodium triacetoxyborohydride) and deprotection steps, yielding 72% .
N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide
- Structure : Shares the ethanediamide bridge but substitutes the 3-methoxyphenyl with a 2-chlorobenzyl group and the tert-butylcarbamoyl with a 4-fluorophenylcarbamoyl group.
- Relevance : Demonstrates how halogenation (Cl, F) and aromatic substitution influence solubility and target affinity .
Tert-Butylcarbamoyl-Containing Analogues
(R)-tert-Butyl (6-((4-(N-Phenylpropionamido)piperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate (Compound 6)
- Structure : Incorporates a tert-butyl carbamate and a tetrahydronaphthalenyl group.
- Synthesis : Achieved via reductive amination (NaBH(OAc)₃) with 70% yield. The tert-butyl group enhances lipophilicity, aiding blood-brain barrier penetration .
- Comparison : The ethanediamide group in the target compound may offer stronger hydrogen-bonding interactions compared to the single amide in Compound 4.
Functional Group Modifications
Ethanediamide vs. Propionamide Linkages
- Fentanyl Analogues (e.g., 4-Methoxybutyrylfentanyl) : Utilize a single propionamide linkage. These compounds exhibit high μ-opioid receptor affinity but suffer from rapid metabolism .
- Impact : Ethanediamide derivatives may exhibit slower metabolic degradation due to reduced susceptibility to amidases .
Methoxyphenyl vs. Halogenated Aromatic Groups
Physicochemical and Pharmacological Data
Biological Activity
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)ethanediamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{26}N_{4}O_{2}
- Molecular Weight : 342.44 g/mol
This compound features a piperidine ring, a tert-butylcarbamoyl group, and a methoxyphenyl group, which contribute to its biological properties.
This compound is believed to exert its biological effects through interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity towards these targets are critical for its potential therapeutic applications.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways that regulate various physiological processes.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, studies have shown that related piperidine derivatives demonstrate minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains of M. tuberculosis .
Table 1: Antimicrobial Activity Against M. tuberculosis
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| Compound A | 2 | Strong |
| Compound B | 4 | Moderate |
| Compound C | >1000 | Weak |
Cytotoxicity
Cytotoxicity assays using human keratinocyte cell lines (HaCaT) have been conducted to evaluate the safety profile of the compound. The half-maximal inhibitory concentration (IC50) values indicate the concentration at which the compound begins to exhibit cytotoxic effects. A selectivity index (SI) greater than 1 suggests non-toxic effects towards non-cancerous cells compared to its antimicrobial activity .
Table 2: Cytotoxicity Assay Results
| Compound | IC50 (μg/mL) | SI Value |
|---|---|---|
| Compound A | 5.8 | >12.5 |
| Compound B | >50 | <1 |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Tuberculostatic Activity : A study demonstrated that certain derivatives exhibited potent activity against both standard and resistant strains of M. tuberculosis, highlighting their potential as therapeutic agents in treating tuberculosis .
- Selectivity Towards Pathogens : Compounds were found to be selectively toxic towards M. tuberculosis while showing minimal toxicity towards other microorganisms, indicating a promising therapeutic window .
- Docking Studies : Molecular docking studies have suggested favorable interactions between the compound and target proteins involved in bacterial metabolism, providing insights into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)ethanediamide, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves multi-step coupling and amidation reactions.
- Step 1 : Prepare the tert-butylcarbamoyl-piperidine intermediate via carbamate formation using tert-butyl isocyanate and piperidin-4-ylmethanol under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Step 2 : Couple the intermediate with 3-methoxyphenylacetic acid using HATU or EDCI as coupling agents in DMF .
- Key Variables : Reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio), and purification (column chromatography with EtOAc/hexane) are critical for yields >70% .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm tert-butyl (δ 1.4 ppm singlet), piperidine (δ 3.2–3.5 ppm multiplet), and methoxyphenyl (δ 3.8 ppm singlet) groups .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z ~445) and quantify impurities (<2%) .
- X-ray Crystallography : Resolve crystal structures using SHELXL (if single crystals form) to confirm stereochemistry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Flame-retardant lab coats, nitrile gloves, and chemical goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DMF) .
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Advanced Research Questions
Q. How does the tert-butylcarbamoyl group influence the compound’s pharmacokinetic properties compared to analogs with acetyl or benzoyl groups?
- Mechanistic Insight : The tert-butyl group enhances metabolic stability by sterically shielding the carbamate from esterase cleavage, increasing plasma half-life (t₁/₂ > 6 hrs in rodent models) .
- Data Comparison : Acetyl analogs show rapid hydrolysis (t₁/₂ < 1 hr), while benzoyl derivatives exhibit hepatotoxicity due to aromatic ring oxidation .
Q. What strategies resolve contradictions in reported biological activity (e.g., IC₅₀ variability in kinase inhibition assays)?
- Experimental Design :
- Assay Conditions : Standardize buffer pH (7.4), ATP concentration (10 µM), and incubation time (60 min) to minimize variability .
- Control Compounds : Use staurosporine as a positive control for kinase inhibition .
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., PI3Kγ)?
- Methods :
- Docking Studies : Use AutoDock Vina with PI3Kγ crystal structure (PDB: 2CHX) to simulate hydrogen bonding between the ethanediamide linker and Lys833 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the piperidine-tert-butyl interaction in the hydrophobic pocket .
- Validation : Compare predicted ΔG values (-9.2 kcal/mol) with SPR-measured Kd (12 nM) .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities without compromising enantiomeric purity?
- Optimization Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
